

3-Chloro-2,4(3H,5H)-furandione IUPAC name and structure

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Compound of Interest

Compound Name: 3-Chloro-2,4(3H,5H)-furandione

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An In-Depth Technical Guide to **3-Chloro-2,4(3H,5H)-furandione**: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Chloro-2,4(3H,5H)-furandione**, a highly reactive heterocyclic compound. It serves as a crucial building block in modern organic synthesis, particularly for professionals in pharmaceutical and agrochemical research. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, grounding all claims in authoritative data and established protocols.

Core Molecular Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. **3-Chloro-2,4(3H,5H)-furandione** is a C4-heterocyclic compound whose utility stems from the inherent reactivity of its strained, multi-functionalized ring system.

Nomenclature and Structure

The nomenclature can vary across suppliers and literature, making a clear definition essential.

- IUPAC Name: 3-chlorooxolane-2,4-dione[1][2][3]
- Common Synonyms: 3-Chlorotetronic acid, 3-chloro-furan-2,4-dione, 3-Chlorotetrahydrofuran-2,4-dione[2][3][4]

- CAS Number: 4971-55-5[\[1\]](#)[\[2\]](#)[\[3\]](#)

The molecule's structure, featuring a five-membered lactone ring with two carbonyl groups and a chlorine atom at the C3 position, is the source of its synthetic versatility.

Caption: 2D Chemical Structure of 3-chlorooxolane-2,4-dione.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for experimental design, including solvent selection and reaction temperature.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ ClO ₃	[1] [2] [3]
Molecular Weight	134.52 g/mol	[1] [2] [3]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	206-208 °C (decomposes)	[2]
SMILES	C1C(=O)COC1=O	[2]
InChI Key	DJEJYZZJYYNADA-UHFFFAOYSA-N	[1] [2]

Chemical Reactivity and Synthetic Utility

The high reactivity of **3-Chloro-2,4(3H,5H)-furandione** is its most valuable attribute. The molecule is an electrophilic powerhouse, driven by the electron-withdrawing effects of two carbonyl groups and the chlorine atom. This makes the furanone ring susceptible to nucleophilic attack and ring-opening reactions, providing a gateway to a diverse range of more complex molecular architectures.

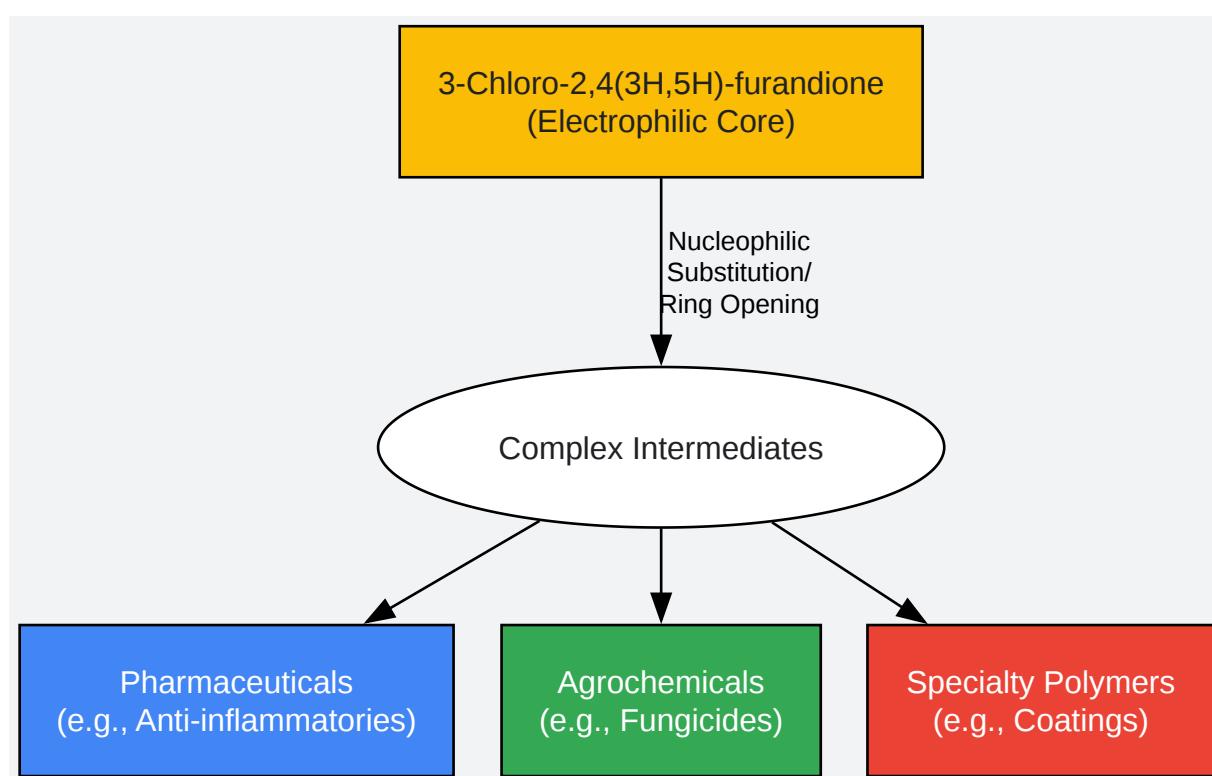
This compound is a key intermediate in the synthesis of novel compounds for various sectors:

- Pharmaceuticals: It serves as a precursor for anti-inflammatory and analgesic drugs.[\[3\]](#) The furanone core is a known pharmacophore present in many natural products and bioactive

molecules.[5]

- Agrochemicals: It is used in the formulation of potent herbicides and fungicides, contributing to crop protection.[3]
- Materials Science: The compound is employed in producing specialty polymers for advanced coatings and adhesives.[3]

A notable application includes its use as a building block for synthesizing rubrolide L, a marine ascidian butenolide that is a potent inhibitor of human aldose reductase. The reactivity is analogous to that of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a well-studied molecule whose labile halogen atoms and conjugated system allow for a wide array of chemical transformations.[5][6]



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Caption: Synthetic pathways originating from **3-Chloro-2,4(3H,5H)-furandione**.

Spectroscopic Profile

Structural confirmation is paramount. While detailed spectra should be acquired for each batch, the expected profile provides a benchmark for validation.

- ^1H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple, showing signals corresponding to the methylene ($-\text{CH}_2-$) and methine ($-\text{CH}-$) protons on the furanone ring.[7]
- ^{13}C NMR: The carbon spectrum will distinctly show the two carbonyl carbons, the chlorinated methine carbon, and the methylene carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the lactone and ketone groups.

Public databases like SpectraBase offer reference spectra for this compound, which can be invaluable for comparison.[8][9]

Safety, Handling, and Storage

Scientific advancement cannot come at the expense of safety. **3-Chloro-2,4(3H,5H)-furandione** is a hazardous substance and requires strict handling protocols.

Hazard Identification

The compound is classified with the following hazard statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

The signal word is "Warning".

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

- Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10] An eyewash station and safety shower must be

immediately accessible.[10]

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is mandatory.
 - Skin and Body Protection: A lab coat must be worn at all times.
- Procedural Discipline:
 - Avoid generating dust.[10]
 - Wash hands thoroughly after handling.[10]
 - Ensure all containers are clearly labeled.
- Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, sealed container for disposal.[10]

Storage

Proper storage is critical to maintain the compound's integrity and ensure safety.

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
- Incompatibilities: Keep away from strong oxidizing agents.[10]

Caption: Workflow for the safe handling and storage of the compound.

Conclusion

3-Chloro-2,4(3H,5H)-furandione is more than just a chemical; it is an enabling tool for innovation in the chemical sciences. Its defined structure, predictable reactivity, and versatile

applications make it an invaluable asset for researchers and drug development professionals. By adhering to the rigorous safety and handling protocols outlined in this guide, scientists can safely unlock its full synthetic potential.

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